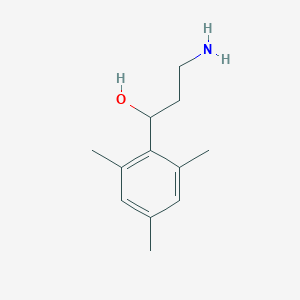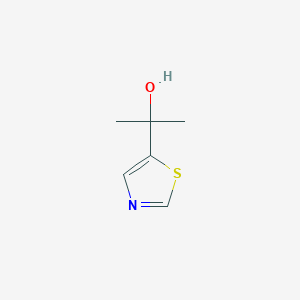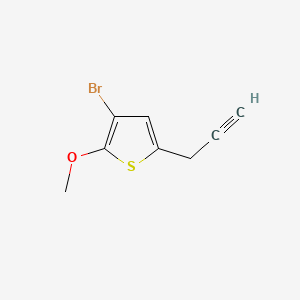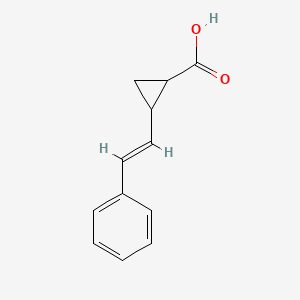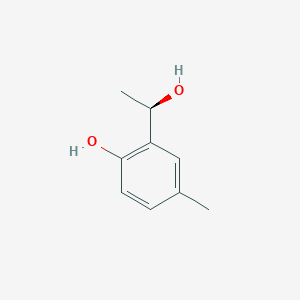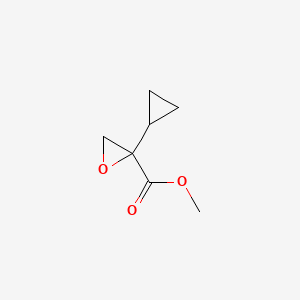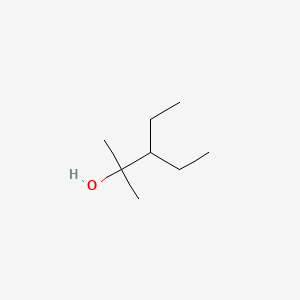
3-Ethyl-2-methyl-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methyl-2-pentanol can be synthesized through the Grignard reaction, which involves the reaction of an organomagnesium compound (Grignard reagent) with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone can yield this compound. The reaction typically requires an anhydrous environment and is carried out in an ether solvent to stabilize the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the Grignard reagent, its reaction with the appropriate carbonyl compound, and subsequent purification steps to isolate the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
3-Ethyl-2-methyl-2-pentanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In studies involving the effects of alcohols on biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-ethyl-2-methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, altering their function and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-pentanol
- 3-Methyl-3-pentanol
- 2-Phenyl-2-butanol
- Benzyl alcohol
- 4-Methyl-1-pentanol
Uniqueness
3-Ethyl-2-methyl-2-pentanol is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar alcohols. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched nature influences its physical properties such as boiling point and solubility .
Propriétés
Numéro CAS |
19780-63-3 |
|---|---|
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
3-ethyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |
Clé InChI |
FRUMTAZIGSJVOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


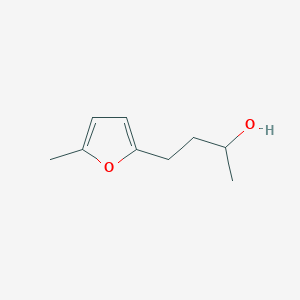
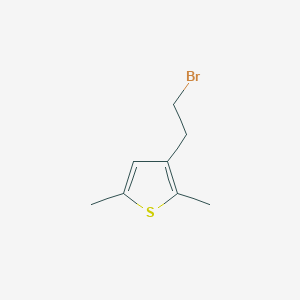
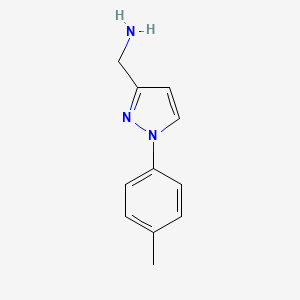
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)

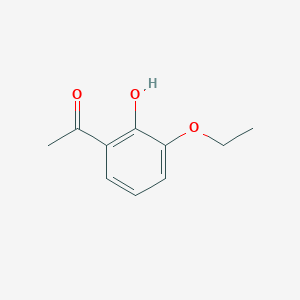
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
